Rapid Onset of Anti-Compulsive Efficacy: Single-Dose DSP-1181 vs. Repeated-Dose Escitalopram and Buspirone in an Optogenetic Mouse Model of OCD
In a validated non-clinical optogenetic OCD mouse model, a single administration of DSP-1181 was sufficient to reduce the pathologically elevated grooming time to levels comparable to the control group. By contrast, both the SSRI escitalopram, a current first-line OCD pharmacotherapy, and the 5-HT1A partial agonist buspirone required repeated administration to achieve a comparable suppression of compulsive grooming behavior [1]. This finding provides direct in vivo evidence that the pharmacodynamic profile of DSP-1181 enables a faster onset of therapeutic action than standard-of-care comparators acting on the serotonin system.
| Evidence Dimension | Dosing regimen required to achieve significant reduction of grooming time in optogenetic OCD mice |
|---|---|
| Target Compound Data | Single administration of DSP-1181 significantly decreased grooming time (p < 0.05 vs. vehicle/OCD baseline; exact grooming time reduction values not disclosed in the abstract) |
| Comparator Or Baseline | Escitalopram (SSRI): repeated administration required for effect. Buspirone (5-HT1A partial agonist): repeated administration required for effect. |
| Quantified Difference | Qualitative categorical difference: single-dose efficacy vs. multi-dose requirement for both comparators. |
| Conditions | Male C57BL/6J mice; optogenetic bilateral activation of orbitofrontal cortex-ventromedial striatum projections; grooming time measured for 5-minute period starting 1 hour after a 5-minute stimulation session [1]. |
Why This Matters
For preclinical research programs targeting rapid-acting anti-OCD mechanisms, this on-demand efficacy profile means DSP-1181 can serve as a pharmacological tool to study immediate behavioral modulation, a paradigm that cannot be replicated with SSRIs or partial agonists that require chronic dosing.
- [1] Yoshinaga H., Imai H., Ishikawa T. et al. (2025). The Efficacy of the Novel 5-HT1A Receptor Agonist DSP-1181 on Obsessive-Compulsive Disorder Like Behavior in a Mouse Model of Optogenetic Neural Modulation. International Journal of Neuropsychopharmacology, 28(Suppl 1), i340–i341. doi:10.1093/ijnp/pyae059.607. View Source
